Product packaging for 8-tert-Butoxy-6-methyloct-3-en-2-one(Cat. No.:CAS No. 62581-35-5)

8-tert-Butoxy-6-methyloct-3-en-2-one

Cat. No.: B14512785
CAS No.: 62581-35-5
M. Wt: 212.33 g/mol
InChI Key: HWAHPJQMNHRIIH-UHFFFAOYSA-N
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Description

Significance of Conjugated Carbonyl Frameworks in Contemporary Organic Synthesis

α,β-Unsaturated ketones are a cornerstone of organic synthesis, prized for their versatile reactivity. fiveable.me The conjugation of a carbon-carbon double bond with a carbonyl group creates a delocalized electron system, resulting in unique electronic properties and multiple reactive sites. fiveable.mefiveable.mewikipedia.org This arrangement renders the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or Michael addition. wikipedia.org This reactivity is fundamental to the construction of complex carbon skeletons.

Furthermore, the carbonyl group itself can undergo nucleophilic addition, while the α-carbon can be functionalized via enolate chemistry. fiveable.me This trifecta of reactive sites allows for a diverse range of transformations, including cycloadditions, multicomponent reactions, and tandem sequences, making α,β-unsaturated ketones invaluable intermediates in the synthesis of pharmaceuticals, natural products, and materials. rsc.org The extended conjugation in these systems also imparts distinct spectroscopic properties, which are useful for characterization. fiveable.me

Overview of Branched Aliphatic Structural Motifs in Complex Molecular Architectures

Branched aliphatic chains are ubiquitous in natural products and biologically active molecules. These structural motifs, which can be saturated or unsaturated, play a crucial role in defining the three-dimensional shape and lipophilicity of a molecule, thereby influencing its biological activity and physical properties. wikipedia.orglibretexts.org The introduction of branching, such as a methyl group in the 6-position of the octene chain, can have profound effects on molecular conformation and interactions with biological targets.

Ether linkages are also prevalent in a wide variety of natural products, including polyketides, terpenoids, and flavonoids. nih.govresearchgate.net They contribute to the structural diversity and biological activity of these compounds. nih.govnih.gov Branched ether systems, particularly those involving a bulky group like tert-butyl, can confer increased metabolic stability by sterically hindering enzymatic cleavage. The tert-butyl group is a common motif used in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.

Contextualization of the 8-tert-Butoxy-6-methyloct-3-en-2-one Scaffold within Chemical Research

The specific structure of this compound combines the reactivity of the α,β-unsaturated ketone with the structural features of a branched, sterically hindered ether. While specific research on this exact molecule is not widely documented, its scaffold suggests it could be a valuable building block in organic synthesis. The enone functionality provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the tert-butoxy (B1229062) group offers a stable, lipophilic moiety that can influence the molecule's solubility and conformational preferences.

The presence of a methyl branch and a relatively long aliphatic chain further adds to its potential as a precursor for more complex molecular targets. The interplay between the reactive enone and the bulky ether could lead to interesting stereochemical outcomes in reactions and provide a scaffold for the synthesis of novel compounds with potential applications in materials science or as biologically active agents.

Compound Properties

Below is a table summarizing the key structural features of this compound and related compounds.

Compound NameMolecular FormulaKey Functional GroupsStructural Features
This compound C13H24O2α,β-Unsaturated Ketone, EtherBranched Aliphatic Chain, tert-Butyl Group
8-hydroxy-6-methyloct-6-en-3-oneC9H16O2Ketone, Alkene, AlcoholBranched Aliphatic Chain
6-Methyloct-3-en-2-olC9H18OAlkene, AlcoholBranched Aliphatic Chain
6-Methyloct-3-eneC9H18AlkeneBranched Aliphatic Chain

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B14512785 8-tert-Butoxy-6-methyloct-3-en-2-one CAS No. 62581-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62581-35-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

6-methyl-8-[(2-methylpropan-2-yl)oxy]oct-3-en-2-one

InChI

InChI=1S/C13H24O2/c1-11(7-6-8-12(2)14)9-10-15-13(3,4)5/h6,8,11H,7,9-10H2,1-5H3

InChI Key

HWAHPJQMNHRIIH-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(C)(C)C)CC=CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 8 Tert Butoxy 6 Methyloct 3 En 2 One and Analogous Branched Octenones

Strategies for α,β-Unsaturated Ketone Formation

The α,β-unsaturated ketone, or enone, is a crucial functional group present in the target molecule. Its synthesis is a cornerstone of organic chemistry, with numerous methods developed for its efficient construction.

The aldol (B89426) condensation is a foundational carbon-carbon bond-forming reaction for creating α,β-unsaturated ketones. libretexts.orgresearchgate.net The reaction involves the dimerization of an aldehyde or ketone to a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield the enone. libretexts.orglibretexts.org This transformation can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Mechanism: A base abstracts an α-hydrogen from one carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. libretexts.org Subsequent protonation yields the β-hydroxy carbonyl compound (the aldol adduct). Upon heating, the base facilitates the elimination of water through a second enolate formation, resulting in the conjugated enone. libretexts.orgyoutube.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, activating the compound. A tautomeric shift forms an enol. The enol then acts as the nucleophile, attacking another protonated carbonyl molecule. libretexts.org The resulting aldol adduct is then dehydrated, often spontaneously or with gentle heating, as the hydroxyl group is easily protonated and eliminated as water. libretexts.org

For the synthesis of complex, non-symmetrical enones like 8-tert-butoxy-6-methyloct-3-en-2-one, a crossed or mixed aldol condensation is necessary, where two different carbonyl compounds react. libretexts.org To achieve selectivity and avoid a mixture of products, one carbonyl partner is typically chosen to have no α-hydrogens (e.g., an aromatic aldehyde) or is significantly more reactive as an electrophile. libretexts.orgresearchgate.net

Catalyst TypeCommon ExamplesMechanism HighlightsRef.
Base NaOH, KOH, Ba(OH)₂Enolate formation, nucleophilic attack, E1cB-type dehydration. researchgate.net
Acid H₂SO₄, HClEnol formation, nucleophilic attack, E1 or E2-type dehydration. libretexts.org

A powerful strategy for enone synthesis involves the reaction of alkynes and aldehydes in a tandem, one-pot process. d-nb.infonih.gov This method leverages the principle that alkynes are at the same oxidation state as a carbonyl group and can be converted to ketones via hydration. nih.gov The process begins with the hydration of a terminal alkyne to form a methyl ketone intermediate, following Markovnikov's rule. nih.govyoutube.com This newly formed ketone can then directly undergo an in-situ condensation reaction with an aldehyde present in the mixture to form the α,β-unsaturated ketone. nih.gov

This approach is particularly amenable to continuous-flow systems, which offer advantages in safety, scalability, and efficiency. d-nb.info Heterogeneous solid acid catalysts are often employed, facilitating both the hydration and condensation steps while simplifying product purification. d-nb.infonih.gov This methodology provides a direct route to valuable compounds like chalcones and other enones from readily available starting materials. d-nb.info

Reaction TypeReactantsKey IntermediateCatalyst/ConditionsRef.
Tandem Hydration-CondensationTerminal Alkyne, AldehydeMethyl KetoneHeterogeneous solid acid, continuous-flow microwave reactor d-nb.infonih.gov

The Saegusa-Ito oxidation is a mild and efficient method for introducing α,β-unsaturation into carbonyl compounds. wikipedia.org The reaction proceeds via a silyl (B83357) enol ether intermediate, which is then oxidized using a palladium(II) catalyst. synarchive.com

The first step is the formation of a silyl enol ether from a ketone. This intermediate is then treated with a stoichiometric amount of palladium(II) acetate. The mechanism involves the coordination of the palladium to the double bond of the enol ether, followed by the formation of an oxoallyl-palladium complex. wikipedia.org A subsequent β-hydride elimination step generates a palladium hydride enone complex, which then reductively eliminates to yield the final α,β-unsaturated ketone, acetic acid, and Pd(0). wikipedia.orgnrochemistry.com

To make the reaction catalytic in palladium, a co-oxidant is used to regenerate the active Pd(II) species from the Pd(0) formed during the reaction. wikipedia.org Benzoquinone was used in the original procedure, but other oxidants such as atmospheric oxygen or Oxone have been developed to create more cost-effective and environmentally friendly catalytic versions. wikipedia.orgnih.govlookchem.com For acyclic substrates, this method typically yields the thermodynamically more stable E-olefin product exclusively. wikipedia.org

Pd(II) SourceCo-oxidantSubstrateKey FeaturesRef.
Pd(OAc)₂ (stoichiometric)NoneSilyl Enol EtherHigh yield, avoids co-oxidant purification. wikipedia.org
Pd(OAc)₂ (catalytic)BenzoquinoneSilyl Enol EtherOriginal catalytic method. wikipedia.org
Pd(OAc)₂ (catalytic)OxoneSilyl Enol EtherAllows for use of solvents like acetonitrile. nih.govlookchem.com
Pd(OAc)₂ (catalytic)O₂ (air/oxygen)Silyl Enol EtherEnvironmentally attractive, can have long reaction times. wikipedia.org

The Wacker oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones with high regioselectivity (Markovnikov addition). researchgate.netlibretexts.org This reaction is a cornerstone of industrial and laboratory synthesis due to its efficiency and the prevalence of alkenes as starting materials. researchgate.net The classic Wacker process uses PdCl₂ as the catalyst and CuCl₂ as a co-oxidant under an oxygen atmosphere. rsc.org

Modern variations have been developed to improve functional group tolerance and expand the reaction's scope. These often employ alternative oxidants like tert-butyl hydroperoxide (TBHP) or Dess-Martin periodinane (DMP) in place of the copper/oxygen system, which can be advantageous in complex molecule synthesis by avoiding harsh, corrosive conditions. rsc.orgorganic-chemistry.org The Wacker oxidation provides a direct route to the methyl ketone functionality present in the target molecule. To arrive at the final α,β-unsaturated structure, the Wacker oxidation would be part of a multi-step sequence, potentially followed by an elimination reaction or an aldol-type condensation.

Catalyst SystemOxidantKey CharacteristicsRef.
PdCl₂ / CuCl₂O₂The classic Tsuji-Wacker conditions, often using a co-solvent like DMF. libretexts.org
Pd(II) complexes with bidentate ligandsTBHPHigh selectivity for ketone products, effective for challenging substrates. rsc.org
Pd(OAc)₂DMPAvoids oxygen and copper, operationally simple and high yielding. organic-chemistry.org

Installation and Chemical Transformation of the tert-Butoxy (B1229062) Moiety

The tert-butoxy group is a bulky ether moiety that requires specific strategies for its introduction, particularly onto a sterically hindered or functionalized carbon chain.

The formation of a tert-butyl ether, such as the one at position 8 of the target compound, can be challenging due to steric hindrance.

The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. libretexts.org While highly effective for primary and some secondary ethers, this method is generally unsuitable for synthesizing tert-butyl ethers via the reaction of an alkoxide with a tertiary halide (like 2-chloro-2-methylpropane) because elimination (E2) becomes the dominant reaction pathway. libretexts.org However, the reaction can be successful if the sterically hindered partner is the alkoxide; for example, reacting sodium tert-butoxide with a primary alkyl halide. libretexts.org

A more common and effective approach for creating tertiary ethers involves acid-catalyzed etherification . In this method, an alcohol reacts with a source of the tert-butyl carbocation, which is typically generated in situ. A common source is isobutylene (B52900) gas in the presence of a strong acid catalyst. Alternatively, methyl tert-butyl ether (MTBE) can be used as both the solvent and the tert-butylating agent in the presence of an acid like sulfuric acid. researchgate.net This method is simple, inexpensive, and easily scalable. researchgate.net Other specialized reagents, such as tert-butyl 2,2,2-trichloroacetimidate, can be used under milder conditions for substrates containing acid-sensitive functional groups. researchgate.net

MethodReagentsMechanismAdvantages/DisadvantagesRef.
Williamson Ether SynthesisSodium tert-butoxide + Primary Alkyl HalideSₙ2Effective for primary halides; requires pre-formation of the alkoxide. libretexts.org
Acid-Catalyzed EtherificationAlcohol + Isobutylene / H⁺CarbocationDirect; requires handling a gas. orgsyn.org
Acid-Catalyzed EtherificationAlcohol + MTBE / H₂SO₄CarbocationUses an inexpensive, liquid tert-butyl source. researchgate.net
Imidate MethodAlcohol + tert-Butyl 2,2,2-trichloroacetimidateN/AMild conditions; suitable for acid-sensitive substrates. researchgate.net

Selective Deprotection Methodologies for tert-Butyl Ethers in Complex Systems

The tert-butyl ether is a common protecting group for alcohols due to its stability under a variety of reaction conditions. However, its removal often necessitates harsh acidic conditions, which can be incompatible with sensitive functional groups present in complex molecules. acs.org Consequently, the development of mild and selective deprotection methods is of significant interest.

One approach involves the use of silica (B1680970) gel in refluxing toluene, which has been shown to cleave tert-butyl esters with good yields. While this method demonstrates selectivity for tert-butyl esters over tert-butyl ethers, the degree of selectivity can be substrate-dependent. For instance, in a molecule containing both a tert-butyl ester and a tert-butyl ether, the ester is preferentially cleaved.

Aqueous phosphoric acid presents an environmentally benign and mild reagent for the deprotection of tert-butyl ethers, esters, and carbamates. organic-chemistry.orgorganic-chemistry.org This method tolerates a range of other functional groups, including benzyl (B1604629) and methyl esters, and provides high yields with a convenient workup. organic-chemistry.orgorganic-chemistry.org

For more sensitive substrates, catalytic systems have been developed. The combination of the tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane facilitates the mild deprotection of tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org This catalytic system effectively cleaves the C-O bond under gentle conditions. acs.orgorganic-chemistry.org Another catalytic method employs ytterbium triflate in nitromethane, which selectively cleaves tert-butyl esters in the presence of other ester groups. However, this system was found to be unselective when both a tert-butyl ester and a tert-butyl ether were present in the same molecule.

Reagent/CatalystConditionsSelectivityYield
Silica GelToluene, refluxVariable selectivity for t-butyl esters over t-butyl ethersGood
Aqueous Phosphoric Acid-Tolerates various functional groupsHigh
Tris-4-bromophenylamminium radical cation / HSiEt3Mild conditions-High
Ytterbium triflateNitromethane, 45-50°CCleaves t-butyl esters, unselective with t-butyl ethersAlmost quantitative
CeCl3·7H2O/NaIAcetonitrile, 40-70°C--

Chemoselective Formation of Ether Linkages in the Presence of Reactive Olefinic and Carbonyl Functionalities

The synthesis of this compound involves the formation of an ether linkage in a molecule that also contains reactive olefin and carbonyl groups. This requires a chemoselective etherification method that does not interfere with these other functionalities.

Reductive etherification of aldehydes and ketones with alcohols represents a powerful strategy for forming unsymmetrical ethers. nih.govorganic-chemistry.org A well-defined cationic ruthenium-hydride complex has been shown to catalyze this reaction in water, using molecular hydrogen as the reducing agent. nih.govorganic-chemistry.org This method is highly chemoselective and environmentally friendly. nih.gov Another approach utilizes a thiourea (B124793) organocatalyst for the reductive condensation of alcohols with aldehydes or ketones, employing 1,1,3,3-tetramethyldisiloxane (B107390) as a mild reducing agent. organic-chemistry.org

Alternatively, a new method for the direct synthesis of ethers from aldehydes and alcohols involves the formation of α-(alkoxyalkyl)phosphonium salts, which are then hydrolyzed to yield the ether product. chemrxiv.org This two-step, one-pot process has been shown to be effective for a wide range of primary and secondary alcohols, providing ethers in good to excellent yields. chemrxiv.org This method is particularly noteworthy as it does not require a direct hydride donor. chemrxiv.org

The Williamson ether synthesis, a classical method, can also be adapted for chemoselective transformations. For instance, the use of a copper-catalyzed C-O coupling reaction can be employed. organic-chemistry.org Additionally, methods for the conjugate addition of alcohols to unsaturated ketones and esters, catalyzed by N-heterocyclic carbenes, offer another route to ether formation in the presence of carbonyl and olefinic groups. organic-chemistry.org

Stereoselective and Regioselective Construction of the Oct-3-en-2-one (B7820862) Skeleton

The oct-3-en-2-one skeleton of the target molecule presents challenges in terms of both stereochemistry at the C6 position and regiochemistry of the double bond and carbonyl group.

Enantioselective Approaches to Chiral Octenone Derivatives via Catalytic Cascades

Catalytic cascade reactions offer an efficient means to construct complex chiral molecules from simple starting materials. pkusz.edu.cn These reactions, inspired by biosynthetic pathways, combine multiple transformations in a single pot, often with high levels of stereocontrol. pkusz.edu.cn

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for enantioselective synthesis. pkusz.edu.cn For example, chiral imidazolidinone catalysts can activate α,β-unsaturated aldehydes towards enantioselective nucleophilic attack. pkusz.edu.cn By combining different catalytic cycles, it is possible to achieve complex transformations with high enantioselectivity. pkusz.edu.cn Copper-catalyzed hydroboration/hydroamination cascades of alkynes have also been developed to synthesize α-aminoboronates with high chemo-, regio-, and enantioselectivity. nih.gov

Furthermore, enantioselective synthesis of eight-membered lactones has been achieved through an organocatalytic Michael/ketalization/fragmentation cascade, demonstrating the power of cascade reactions in constructing complex cyclic systems with multiple stereocenters. rsc.org These principles can be applied to the asymmetric synthesis of the chiral center in this compound.

Diastereoselective Control in the Formation of Branched Ketone Systems

The introduction of the methyl group at the C6 position of the octenone backbone requires diastereoselective control. Radical-mediated C-H functionalization presents a powerful strategy for the synthesis of complex ketones. nih.gov A directing-group-free regioselective 1,5-hydrogen transfer followed by a Csp2–H functionalization can produce fused ketones with high diastereoselectivity. nih.gov This method allows for the stereoselective formation of C-C bonds at unactivated aliphatic C-H positions. nih.gov

Another approach involves the regiodivergent rhodium-catalyzed reductive coupling of vinyl bromides with aldehydes. nih.gov By selecting the appropriate phosphine (B1218219) ligand, either branched or linear ketones can be obtained. nih.gov This method provides a direct route to alkyl ketones from aldehydes. nih.gov

MethodKey FeaturesStereoselectivity
Radical-mediated C-H functionalizationDirecting-group free, remote Csp3–H activationHigh diastereoselectivity
Rhodium-catalyzed reductive couplingRegiodivergent access to branched or linear ketonesDependent on ligand

Regiocontrolled Introduction of Alkene and Carbonyl Functional Groups

The precise placement of the double bond and the ketone functionality is crucial for the synthesis of the target molecule. A regiospecific synthesis of α-methylene ketones has been reported, which could be a relevant strategy. documentsdelivered.com Additionally, sequential inter- and intra-molecular Michael reactions have been utilized in the synthesis of bicyclo[3.3.0]octenones, demonstrating a method for constructing cyclic systems with controlled regiochemistry. rsc.org

The synthesis of enol ethers via copper-promoted coupling of vinyl boronate esters and alcohols offers a stereospecific and stereoselective method for introducing the enone functionality. organic-chemistry.org This reaction is compatible with various functional groups and proceeds at room temperature. organic-chemistry.org

Advanced Synthetic Transformations Applied to Analogous Structures

The synthetic methodologies described above can be extended to the preparation of a variety of analogous branched octenone structures. For example, the catalytic cascade strategies can be adapted to introduce different substituents at the chiral center, leading to a library of enantiomerically enriched octenone derivatives. pkusz.edu.cn Similarly, the diastereoselective methods for creating branched ketones can be applied to substrates with different substitution patterns, allowing for the synthesis of a diverse range of complex ketone structures. nih.gov The flexibility of these modern synthetic methods opens up avenues for the creation of novel compounds with potentially interesting biological or material properties.

Acyl Radical Cascade Reactions in the Assembly of Polycyclic Systems

Acyl radical cascade reactions represent a powerful strategy for the rapid assembly of complex polycyclic systems from relatively simple precursors. rsc.org These reactions involve the generation of an acyl radical, which then undergoes a series of intramolecular cyclization events to form multiple rings in a single synthetic operation. rsc.org20.210.105 This approach is particularly noted for its efficiency and ability to create multiple stereocenters with a high degree of control. nih.gov

The process is initiated by the formation of an acyl radical, which can then participate in a cascade of cyclizations. For instance, radical cascades that feature a 7-exo acyl radical cyclization followed by a 6-exo or 5-exo alkyl radical cyclization have been shown to proceed with very good yields and diastereoselectivities. nih.gov In many cases, a single isomeric product is obtained from the five substrates that were examined. nih.gov The stereochemical outcome of these reactions is often predictable, with the cyclizations proceeding through chair-like or pseudo-chair-like transition states. nih.gov

The application of this methodology has been successfully demonstrated in the synthesis of complex natural products, including azasteroids. nottingham.ac.uknottingham.ac.uk For example, a 12-aza-D-homosteroid was synthesized in nine steps, with the final step being a cascade reaction involving three consecutive 6-endo-trig cyclizations initiated by an acyl radical. nottingham.ac.uknottingham.ac.uk

Table 1: Characteristics of Acyl Radical Cascade Reactions

Feature Description
Reaction Type Radical Cascade / Polycyclization
Key Intermediate Acyl Radical
Primary Application Assembly of complex polycyclic systems
Key Advantages High efficiency (multiple bonds/rings in one step), Stereocontrol
Typical Cyclization Modes 5-exo, 6-exo, 7-exo, 6-endo

Cycloaddition Reactions for the Efficient Synthesis of Functionalized Ketones

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are highly valuable for the synthesis of functionalized ketones due to their ability to construct cyclic systems with high regioselectivity and stereoselectivity. libretexts.org Different types of cycloadditions, such as [2+2], [4+2], and [4+3], are employed depending on the desired ring size and functionality. libretexts.orgresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for forming six-membered rings, which can be precursors to or contain a ketone functionality. libretexts.org Photochemical [2+2] cycloadditions are particularly useful for synthesizing strained four-membered rings. libretexts.orgmdpi.com These reactions often require one of the reacting partners to be conjugated to absorb light and enter an excited state. libretexts.org Ketenes are also known to undergo thermal [2+2] cycloadditions to yield cyclobutanone (B123998) products. libretexts.org

Lewis acid catalysis can be employed to promote and control the stereoselectivity of cycloaddition reactions. For instance, the enantioselective isomerization of a β,γ-alkynyl ester followed by a stereoselective [2+2] cycloaddition promoted by EtAlCl₂ has been used to prepare bicyclic enones with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 2: Overview of Cycloaddition Reactions for Ketone Synthesis

Cycloaddition Type Reactants Product Ring Size Key Features
[4+2] Diels-Alder Diene + Dienophile 6-membered Highly versatile and stereospecific. libretexts.org
[2+2] Photochemical 2 x Alkene (one conjugated) 4-membered Forms strained rings, light-induced. libretexts.org
[2+2] Ketene Ketene + Alkene 4-membered (Cyclobutanone) Occurs under thermal conditions. libretexts.org
[4+3] Intramolecular Alkoxyallylic Cations 7-membered Forms medium-sized rings.

Conjugate Additions to α,β-Unsaturated Ketones and Their Derivatives

Conjugate addition, also known as 1,4-addition or Michael addition, is a fundamental reaction for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated ketones. openstax.orglibretexts.orglibretexts.org This reaction is driven by the electrophilic character of the β-carbon, which arises from the conjugation of the carbon-carbon double bond with the carbonyl group. libretexts.orglibretexts.org

The outcome of the reaction, whether it is a 1,2-addition (to the carbonyl carbon) or a 1,4-addition, is largely dependent on the nature of the nucleophile. libretexts.org Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and secondary amines, generally favor 1,4-addition. youtube.compressbooks.pub In contrast, harder nucleophiles like Grignard reagents or organolithium reagents tend to favor 1,2-addition. pressbooks.pub

Lithium diorganocopper reagents (R₂CuLi) are particularly effective for the conjugate addition of alkyl, aryl, and alkenyl groups to α,β-unsaturated ketones. libretexts.org The mechanism of conjugate addition involves the nucleophilic attack at the β-carbon to form an enolate intermediate. openstax.org This enolate is then protonated at the α-carbon, resulting in the net addition across the double bond while preserving the carbonyl group. openstax.org

Table 3: Selectivity in Nucleophilic Additions to α,β-Unsaturated Ketones

Nucleophile Type Predominant Reaction Examples
Soft Nucleophiles 1,4-Conjugate Addition R₂CuLi (Gilman reagents), Amines, Thiols, Enolates. youtube.compressbooks.pub
Hard Nucleophiles 1,2-Direct Addition RMgX (Grignard reagents), RLi (Organolithium reagents). pressbooks.pub

Mechanistic Investigations and Reactivity Profiles of 8 Tert Butoxy 6 Methyloct 3 En 2 One

Enolate Chemistry and Reactivity in α,β-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones is a cornerstone of modern organic synthesis, largely revolving around the chemistry of their enolate intermediates. These species are pivotal in a vast array of carbon-carbon bond-forming reactions.

Formation and Stabilization of Enolate Intermediates

Enolates are typically generated by the deprotonation of a carbon atom α to the carbonyl group. In the case of an α,β-unsaturated ketone like 8-tert-Butoxy-6-methyloct-3-en-2-one, there are two potential sites for deprotonation: the α-carbon (C2) and the γ-carbon (C4). The regioselectivity of this deprotonation is influenced by factors such as the base used, the solvent, and the temperature.

Kinetic control, typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, favors the formation of the less substituted enolate, which is the α-enolate. Conversely, thermodynamic control, which involves using a weaker base at higher temperatures, allows for equilibration and leads to the more stable, conjugated enolate, known as the dienolate. The stability of these intermediates is attributed to the delocalization of the negative charge over the π-system.

Abnormal Reactivity Patterns of Intermediary Enolates

While the reactivity of enolates is generally well-understood, certain structural features can lead to atypical reaction pathways. For this compound, the presence of the bulky tert-butoxy (B1229062) group and the methyl substituent at the C6 position could potentially influence the stereochemical outcome of reactions involving its enolate intermediates. However, without specific experimental data on this compound, any discussion of abnormal reactivity remains speculative.

Influence of the tert-Butoxy Group on Reaction Pathways

The tert-butoxy group is a significant functional moiety that can exert profound steric and electronic effects on the reactivity of a molecule.

Steric and Electronic Effects of the tert-Butyl Ether Moiety

The most prominent feature of the tert-butyl group is its large steric bulk. This can hinder the approach of reagents to nearby reactive sites, thereby influencing the regioselectivity and stereoselectivity of reactions. Electronically, the tert-butoxy group is an electron-donating group through induction, which can modulate the electron density of the molecule and affect the reactivity of the conjugated system. The tert-butyl group is known to increase the stability of molecules by providing steric hindrance, which can protect them from rapid oxidation.

Effect Description
Steric Hindrance The bulky nature of the tert-butyl group can obstruct the approach of reactants to adjacent functional groups.
Electronic Donation The tert-butoxy group donates electron density through inductive effects, potentially influencing the reactivity of the π-system.
Increased Stability The steric bulk can shield the molecule, enhancing its stability against oxidation.

Modulating Regioselectivity (e.g., 1,2- vs. 1,4-Addition) in Conjugate Systems

In the context of α,β-unsaturated ketones, nucleophilic additions can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). The presence of a bulky substituent like the tert-butoxy group can influence this regioselectivity. Steric hindrance around the carbonyl group could potentially favor 1,4-addition by making the β-carbon more accessible to incoming nucleophiles.

Radical-Mediated Transformations Involving tert-Butyl Peroxy Radicals

The tert-butoxy group can be involved in radical reactions. For instance, the tert-butoxyl radical can participate in hydrogen atom transfer reactions. The formation of tert-butyl peroxy radicals can lead to various transformations. While this is a known area of reactivity for the tert-butoxy group, specific studies involving this compound in such radical-mediated transformations have not been documented in the surveyed literature.

Reaction Dynamics of the Oct-3-en-2-one (B7820862) Substructure

The oct-3-en-2-one substructure is an α,β-unsaturated carbonyl system. The conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalized π-electron system. This delocalization creates electrophilic centers at both the carbonyl carbon (C-2) and the β-carbon (C-4), making the molecule reactive towards a range of nucleophiles and other reagents. nih.govwikipedia.org

Electrophilic and Nucleophilic Additions to the Conjugated Enone System

The conjugated enone system of this compound is characterized by two primary sites for addition reactions. Nucleophilic attack can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). wikipedia.org The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions. wikipedia.org

Strong, hard nucleophiles such as Grignard reagents or organolithium compounds tend to favor direct 1,2-addition to the carbonyl group. masterorganicchemistry.com In contrast, softer nucleophiles like amines, thiols, and Gilman reagents (organocuprates) preferentially undergo 1,4-conjugate addition, also known as the Michael reaction. wikipedia.org This process is initiated by the attack of the nucleophile at the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. wikipedia.org

Electrophilic additions to the alkene component of the enone are also possible. chemistrystudent.comlibretexts.org In the presence of strong acids like HBr, the π electrons of the double bond can act as a base, leading to the formation of a carbocation intermediate that is then attacked by the halide anion. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

Nucleophile Type Predominant Mode of Addition Product Type
Organolithium Reagents 1,2-Addition Allylic Alcohol
Grignard Reagents 1,2-Addition Allylic Alcohol
Gilman Reagents (Organocuprates) 1,4-Conjugate Addition Saturated Ketone
Enolates (Michael Donors) 1,4-Conjugate Addition 1,5-Dicarbonyl Compound
Amines 1,4-Conjugate Addition β-Amino Ketone
Thiols 1,4-Conjugate Addition β-Thio Ketone

This table illustrates general reactivity patterns for conjugated enone systems.

Pericyclic Reactions and Cascade Processes Involving Enones

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The enone moiety within the oct-3-en-2-one substructure can participate in various pericyclic reactions, most notably cycloadditions. For instance, enones can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition, reacting with conjugated dienes to form six-membered rings. The stereochemistry and regiochemistry of these reactions are highly predictable.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgbaranlab.org Enones are excellent substrates for initiating cascade sequences. A common strategy involves a nucleophilic conjugate addition to the enone, which generates an enolate intermediate. This enolate can then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation or another Michael addition, to rapidly build molecular complexity. wikipedia.org20.210.105 Such processes are highly valued in organic synthesis for their efficiency and atom economy. 20.210.105

Oxidative Transformations at Allylic and Vinylic Positions of Unsaturated Ketones

The oct-3-en-2-one substructure contains both allylic (C-5) and vinylic (C-3, C-4) positions that are susceptible to oxidation. Allylic oxidation introduces functionality at the carbon atom adjacent to the double bond. Reagents such as selenium dioxide (SeO₂) are classic choices for the allylic oxidation of olefins, often yielding allylic alcohols or introducing a new carbonyl group to form a dicarbonyl compound. wikipedia.orgchemrxiv.org Transition metal catalysts can also be employed for this purpose, offering alternative reactivity and selectivity profiles. chemrxiv.orgwpmucdn.com

Oxidation at the vinylic positions can lead to cleavage of the carbon-carbon double bond. Ozonolysis is a powerful method for this transformation, breaking the double bond and forming carbonyl compounds. Depending on the workup conditions (reductive or oxidative), aldehydes or carboxylic acids can be obtained. Other oxidative cleavage methods can also be employed. Additionally, epoxidation of the double bond using peroxy acids would yield an epoxy ketone, a versatile intermediate for further synthetic manipulations.

Table 2: Common Reagents for Oxidative Transformations of Unsaturated Ketones

Transformation Position(s) Common Reagents Typical Product(s)
Allylic Oxidation Allylic (C-5) SeO₂, CrO₃, Transition Metal Catalysts Allylic Alcohol, Enedione
Epoxidation Vinylic (C-3, C-4) m-CPBA, H₂O₂ Epoxy Ketone
Dihydroxylation Vinylic (C-3, C-4) OsO₄, KMnO₄ (cold, dilute) Diol
Oxidative Cleavage Vinylic (C-3, C-4) O₃; then Zn/H₂O or (CH₃)₂S Aldehydes/Ketones

This table provides examples of reagents used for the oxidation of unsaturated ketone systems.

Role of Transition Metal Catalysis in the Chemistry of Related Compounds

While specific studies on this compound are not prevalent, the broader field of organic synthesis provides insight into how transition metals can catalyze reactions on similar enone-containing structures.

Gold(I)-Catalyzed Cyclizations and Cascades in Octenone Synthesis

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes, allenes, and enones. Gold(I) complexes are highly carbophilic and can activate the alkyne group in enyne substrates, initiating cascade reactions. For instance, a gold catalyst can trigger a tandem alkyne-carbonyl metathesis followed by a Nazarov reaction in enynone substrates to generate fused bicyclic systems with high diastereoselectivity. This demonstrates the dual role of the gold catalyst in activating both the alkyne and carbonyl moieties.

In the context of octenone synthesis, gold(I) catalysis could be envisioned in the construction of the octenone framework itself from acyclic precursors containing alkyne and carbonyl functionalities. Gold-catalyzed reactions are known for proceeding under mild conditions and exhibiting unique reactivity profiles compared to other transition metals.

Copper-Mediated Oxidative Dearomatization Processes

Copper-catalyzed reactions are widespread in organic chemistry. One notable application is in oxidative dearomatization processes, where a planar, aromatic system is converted into a non-aromatic, three-dimensional structure. chemistrystudent.com While the octenone substructure is not aromatic, related copper-catalyzed processes on phenols can lead to the formation of cyclohexadienone structures, which share the conjugated dienone system.

In a typical copper-catalyzed dearomatization of a phenol (B47542) derivative, the copper catalyst facilitates the reaction with an aminating or propargylating agent, leading to the formation of α-aminocyclohexa-2,4-dienones or other functionalized cyclohexadienones with high chemo-, regio-, and enantioselectivity. wikipedia.orgcopernicus.org These processes highlight the ability of copper catalysts to mediate complex transformations and construct chiral centers. While not a direct reaction of the octenone itself, this chemistry showcases the utility of copper in manipulating related conjugated systems.

Palladium-Catalyzed Transformations of Unsaturated Systems

The α,β-unsaturated ketone moiety within this compound serves as a versatile platform for various palladium-catalyzed transformations. These reactions are cornerstones of modern synthetic organic chemistry, enabling the formation of complex molecular architectures under mild conditions. researchgate.net Palladium catalysis offers powerful methods for functionalizing such unsaturated systems, including arylations and isomerizations.

Detailed mechanistic studies, often supported by density functional theory (DFT) calculations, have elucidated the pathways for these transformations. chemrxiv.org For the arylation of α,β-unsaturated ketones, the catalytic cycle is generally understood to proceed through several key steps. researchgate.netchemrxiv.org While multiple mechanistic proposals exist, a commonly investigated pathway involves oxidative addition, transmetalation, a proton migration sequence, and reductive elimination. chemrxiv.org

The generally accepted catalytic cycle for the regioselective arylation of an α,β-unsaturated ketone is detailed below.

StepDescription
1. Oxidative Addition An aryl halide (Ar-X) undergoes oxidative addition to a low-valent palladium(0) complex, forming a Pd(II) species. researchgate.net
2. Transmetalation The Pd(II) complex reacts with an in-situ generated enolate, although direct arylation pathways are also known. researchgate.netchemrxiv.org
3. H-Migration A deprotonation and subsequent protonation sequence can occur, facilitating isomerization and influencing the regioselectivity (α vs. γ substitution). chemrxiv.org The base can function as a proton shuttle in this process. chemrxiv.org
4. Reductive Elimination The final C-C bond is formed through reductive elimination from the palladium center, releasing the arylated ketone product and regenerating the active Pd(0) catalyst. researchgate.netchemrxiv.org This step is often the rate-determining step of the overall reaction. chemrxiv.org

Beyond arylation, palladium hydride catalysts, generated in situ, can effect the long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds. acs.org This process is typically initiated by a hydrometalation event. acs.org The subsequent reaction proceeds via a "chain-walking" mechanism, which involves a series of repeated migratory insertions and β-hydride eliminations, capable of moving the carbon-carbon double bond over significant distances within the molecule. acs.org

A representative palladium-catalyzed α-arylation reaction applied to the scaffold of this compound is shown below.

Reactant 1Reactant 2Catalyst / ConditionsExpected Product
This compoundAryl halide (e.g., p-chlorotoluene)Pd(OAc)₂, Phosphine (B1218219) Ligand, Base4-Aryl-8-tert-butoxy-6-methyloctan-2-one

Titanium(IV) Chloride Mediated Reactions with Silyl (B83357) Enol Ethers

Titanium(IV) chloride (TiCl₄) is a highly effective Lewis acid frequently employed to activate carbonyl compounds toward nucleophilic attack. rsc.org In the context of this compound, TiCl₄ can mediate reactions with silyl enol ethers, which are stable and mild nucleophiles. wikipedia.org This transformation, a variant of the Mukaiyama aldol addition, typically results in a conjugate addition (Michael addition) to the α,β-unsaturated system. wikipedia.org

The reaction mechanism is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the enone. youtube.com Titanium(IV) chloride shows a significant affinity for oxygen-containing organic compounds. rsc.org This coordination enhances the electrophilicity of the carbonyl group and, by extension, the β-carbon of the unsaturated system, making it highly susceptible to nucleophilic attack. youtube.com

The silyl enol ether then attacks the activated β-position, leading to the formation of a new carbon-carbon bond. This process generates a titanium enolate intermediate. ub.edu Subsequent aqueous workup quenches the reaction and hydrolyzes the silyl and titanium groups to yield the final 1,5-dicarbonyl product. youtube.com

The key mechanistic steps are outlined in the following table.

StepDescription
1. Lewis Acid Activation TiCl₄ coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, polarizing the molecule and activating it for nucleophilic attack. youtube.com
2. Nucleophilic Attack The silyl enol ether attacks the electrophilic β-carbon of the activated enone in a 1,4-conjugate addition fashion. rsc.orgwikipedia.org
3. Intermediate Formation A new titanium enolate intermediate is formed, along with a trialkylsilyl chloride byproduct. youtube.com
4. Hydrolysis (Workup) Aqueous workup hydrolyzes the intermediate, yielding the final 1,5-dicarbonyl compound.

This method provides a reliable route for the formation of 1,5-dicarbonyl structures. The reaction of this compound with a representative silyl enol ether is depicted below.

Enone SubstrateSilyl Enol EtherReagent / ConditionsExpected Product
This compound1-(Trimethylsilyloxy)cyclohexene1. TiCl₄, CH₂Cl₂, low temp.2. Aqueous Workup3-(2-Oxocyclohexyl)-8-tert-butoxy-6-methyloctan-2-one

Advanced Spectroscopic and Spectrometric Characterization of Functionalized Octenone Ethers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of molecular structure in solution. longdom.org For 8-tert-Butoxy-6-methyloct-3-en-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

The 1D ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of each nucleus. The proton NMR spectrum is expected to show distinct signals for the methyl ketone, the olefinic protons, the protons adjacent to the ether linkage, and the branched methyl and tert-butyl groups. The chemical shifts are influenced by the electronic environment; for instance, protons on carbons adjacent to the ether oxygen are deshielded and appear at a lower field (typically 3.4-4.5 ppm). libretexts.orglibretexts.org Similarly, the α,β-unsaturated ketone system influences the chemical shifts of the olefinic protons.

The regiochemical connectivity, confirming the precise placement of the tert-butoxy (B1229062) group at C8, the methyl group at C6, and the ketone at C2, is unequivocally established through 2D NMR experiments.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity
H1 (CH₃-C=O) 2.1 - 2.3 s
H3 6.0 - 6.2 d
H4 6.7 - 6.9 dt
H5 (CH₂) 2.2 - 2.4 m
H6 (CH) 1.6 - 1.8 m
H7 (CH₂) 1.3 - 1.5 m
H8 (CH₂) 3.3 - 3.5 t
6-CH₃ 0.8 - 1.0 d

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (ppm)
C1 (CH₃) 25 - 30
C2 (C=O) 195 - 200
C3 (=CH) 130 - 135
C4 (=CH) 145 - 150
C5 (CH₂) 30 - 35
C6 (CH) 35 - 40
C7 (CH₂) 40 - 45
C8 (CH₂) 60 - 65
6-CH₃ 15 - 20
tert-Butyl C 70 - 75

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.orgyoutube.com For this compound, a COSY spectrum would show correlations between the olefinic protons (H3 and H4), and trace the connectivity along the carbon backbone from H3 through H4, H5, H6, H7, and H8. It would also confirm the coupling between the H6 proton and the protons of the 6-methyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edulibretexts.org This technique is crucial for assigning the chemical shifts of the carbon atoms based on the more easily assigned proton spectrum. For example, the proton signal at ~3.4 ppm would show a cross-peak to the carbon signal at ~60-65 ppm, confirming their direct bond at the C8 position.

A correlation from the protons of the tert-butyl group to the quaternary carbon of the tert-butyl group and to the C8 carbon, confirming the ether linkage.

Correlations from the H1 methyl protons to the C2 carbonyl carbon.

Correlations from the H3 and H4 olefinic protons to the C2 carbonyl carbon and the C5 methylene (B1212753) carbon, confirming the position of the double bond.

Correlations from the 6-methyl protons to C5, C6, and C7, pinpointing the location of the methyl branch.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. wikipedia.org

In mass spectrometry, molecules are ionized, leading to the formation of a molecular ion (M⁺) which can then undergo fragmentation. libretexts.org The fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways for both the ether and enone functionalities are expected.

Ether Fragmentation: Ethers commonly undergo α-cleavage, which is the cleavage of a bond adjacent to the oxygen atom. miamioh.eduwhitman.edu A primary fragmentation would be the loss of a tert-butyl radical to form a resonance-stabilized oxonium ion. Another significant fragmentation pathway is the loss of isobutylene (B52900) from the tert-butoxy group via a rearrangement, leading to a protonated primary alcohol fragment.

Enone Fragmentation: α,β-Unsaturated ketones can undergo various fragmentation reactions. Alpha-cleavage next to the carbonyl group can result in the loss of the methyl group (CH₃) or the larger alkyl chain. The McLafferty rearrangement is also a possibility if a γ-hydrogen is available for transfer to the carbonyl oxygen.

Predicted Key Fragments in the Mass Spectrum:

m/z Identity of Fragment
[M-15]⁺ Loss of a methyl radical (•CH₃)
[M-57]⁺ Loss of a tert-butyl radical (•C(CH₃)₃)
[M-56] Loss of isobutylene (C₄H₈) via rearrangement
57 tert-Butyl cation ([C(CH₃)₃]⁺)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₃H₂₄O₂), HRMS would be used to confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a characteristic "fingerprint" that is highly specific to the molecule's structure and functional groups. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. edinst.com Key functional groups in this compound will give rise to characteristic absorption bands:

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ for the α,β-unsaturated ketone. Conjugation with the C=C double bond lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹).

C=C Stretch (Alkene): A medium intensity band is expected around 1600-1650 cm⁻¹.

C-O-C Stretch (Ether): A strong absorption band is typically observed in the 1050-1150 cm⁻¹ region. libretexts.orglibretexts.org

sp² C-H Stretch: A band appearing just above 3000 cm⁻¹.

sp³ C-H Stretch: Multiple bands appearing just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule's electron cloud. edinst.com Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds.

The C=C double bond is often more prominent in the Raman spectrum than in the IR spectrum due to its symmetric nature and the significant change in polarizability during the stretching vibration.

The C=O stretch will also be visible but may be weaker than in the IR spectrum.

The symmetric stretching of the C-C backbone will also contribute to the Raman spectrum.

By combining these spectroscopic techniques, a detailed and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment (if chiral)

The chiral nature of this compound, arising from the stereocenter at the C6 position, necessitates the use of chiroptical spectroscopic techniques to determine the enantiomeric excess (ee) and assign the absolute configuration of its enantiomers. Circular dichroism (CD) spectroscopy is a powerful tool for such investigations.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the three-dimensional arrangement of atoms in the molecule, making it invaluable for distinguishing between enantiomers.

A comprehensive literature search for specific experimental data on the chiroptical properties of this compound did not yield any published studies. Therefore, the following discussion is based on the general principles of applying chiroptical spectroscopy to chiral ketones and ethers.

For a given enantiomer of this compound, a CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. The α,β-unsaturated ketone moiety in the molecule is a primary chromophore that would be expected to exhibit a distinct CD signal.

The determination of enantiomeric excess would typically involve comparing the CD signal intensity of a sample to that of a pure enantiomer. However, without access to enantiomerically pure standards, this can be challenging.

The assignment of the absolute configuration (R or S) at the C6 stereocenter would involve comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectra for both the R and S enantiomers. A match between the experimental and one of the calculated spectra would allow for the assignment of the absolute configuration.

Given the absence of specific research on this compound, the following table presents hypothetical data to illustrate the expected outcomes of a circular dichroism analysis.

Hypothetical Circular Dichroism Data for the Enantiomers of this compound

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity ([θ], deg·cm²/dmol)
(R)-8-tert-Butoxy-6-methyloct-3-en-2-one320+5000
(S)-8-tert-Butoxy-6-methyloct-3-en-2-one320-5000

Computational and Theoretical Investigations of 8 Tert Butoxy 6 Methyloct 3 En 2 One

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) serves as a powerful tool to investigate the mechanisms of chemical reactions involving 8-tert-Butoxy-6-methyloct-3-en-2-one. Such studies would provide fundamental insights into its reactivity.

Elucidation of Transition States and Energy Profiles of Key Transformations

Theoretical calculations would be essential in mapping the potential energy surface for reactions involving the α,β-unsaturated ketone moiety or the ether linkage. For instance, in a potential Michael addition reaction, DFT could be used to locate the transition state structure and calculate the activation energy, thereby predicting the reaction's feasibility and rate. A hypothetical energy profile would detail the relative energies of reactants, intermediates, transition states, and products.

Computational Prediction of Regioselectivity and Stereoselectivity

For reactions with multiple possible outcomes, such as additions to the enone system, DFT calculations could predict the regioselectivity (e.g., 1,2- vs. 1,4-addition) by comparing the activation energies of the competing pathways. Similarly, the stereoselectivity (e.g., diastereoselectivity) of reactions at the chiral center (C6) or the formation of new stereocenters could be rationalized by analyzing the energies of diastereomeric transition states.

Conformational Analysis of Flexible Alkyl Chains and Ether Linkages

The flexible nature of the octene chain and the tert-butoxy (B1229062) group suggests that this compound can exist in numerous conformations. A systematic conformational search using computational methods like molecular mechanics or DFT would identify low-energy conformers. Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and physical properties. The analysis would focus on the torsional angles along the carbon backbone and around the C-O-C ether linkage.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Mulliken Charges, Frontier Molecular Orbitals)

The electronic structure of the molecule dictates its reactivity. DFT calculations could provide valuable reactivity descriptors.

Mulliken Charges: Calculation of Mulliken charges would indicate the partial charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For example, the carbonyl carbon would be expected to have a significant positive charge, making it susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and location of the HOMO would indicate the site of electron donation (nucleophilicity), while the LUMO would show the site of electron acceptance (electrophilicity). The HOMO-LUMO energy gap would provide a measure of the molecule's chemical stability and reactivity.

A hypothetical data table for such an analysis is presented below.

Atom/OrbitalCalculated Value (Arbitrary Units)Description
C (Carbonyl)+0.45Predicted electrophilic site based on charge.
O (Carbonyl)-0.50Predicted nucleophilic site based on charge.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity.

Molecular Dynamics Simulations for Investigating Solvent Effects on Reactivity and Conformation

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments. By simulating the molecule's trajectory over time, MD can reveal how solvent molecules interact with the solute, influencing its conformational preferences and the accessibility of reactive sites. For instance, in a polar protic solvent, hydrogen bonding to the carbonyl oxygen could affect the molecule's conformation and enhance the electrophilicity of the enone system. These simulations would provide a dynamic picture of solvation effects that complement the static insights from DFT calculations.

Applications in Advanced Organic Synthesis and Materials Science Building Blocks

Precursors and Intermediates for Complex Natural Product Synthesis

The enone and ether motifs are common pharmacophores in a vast array of biologically active natural products. The strategic placement of these functional groups in 8-tert-Butoxy-6-methyloct-3-en-2-one makes it a valuable precursor for the stereocontrolled synthesis of intricate molecular architectures.

The synthesis of polyoxygenated carbocyclic compounds, which are central to many natural products, often relies on strategic cyclization reactions. nih.gov The enone functionality within this compound can serve as a key dienophile in Diels-Alder reactions or as a Michael acceptor, facilitating the formation of six-membered rings. Subsequent stereoselective transformations of the ketone and the latent hydroxyl group (protected as a tert-butoxy (B1229062) ether) can lead to the desired polyoxygenated substitution pattern.

For instance, a potential synthetic route could involve the following steps:

Diels-Alder Cycloaddition: Reaction of this compound with a suitable diene to construct the carbocyclic framework.

Stereoselective Reduction: Reduction of the ketone to introduce a hydroxyl group with a specific stereochemistry.

Deprotection: Removal of the tert-butyl group to unveil the second hydroxyl group.

Further Functionalization: Additional synthetic manipulations to achieve the target polyoxygenated carbocycle.

Macrolides and terpenoids are two major classes of natural products with significant therapeutic applications. The synthesis of these complex molecules often involves the assembly of smaller, chiral building blocks. The octenone backbone of this compound provides a C8 fragment that can be incorporated into the larger carbon skeleton of these natural products.

The enone moiety allows for conjugate additions of organometallic reagents to extend the carbon chain, while the ketone can be manipulated to introduce various functionalities. The tert-butoxy group serves as a robust protecting group for a hydroxyl function, which is a common feature in both macrolides and terpenoids. This protecting group is stable to a wide range of reaction conditions and can be removed under acidic conditions at a later stage of the synthesis.

The total synthesis of complex natural products is a testament to the power of modern organic chemistry. nih.gov Strategies for total synthesis often involve the retrosynthetic disconnection of the target molecule into smaller, more readily available fragments. nih.govacs.org The presence of both an enone and an ether in this compound makes it a valuable synthon that can be integrated into convergent synthetic routes.

The enone functionality can participate in a variety of carbon-carbon bond-forming reactions, including Michael additions, Wittig reactions, and aldol (B89426) condensations, to build the carbon skeleton. The ether linkage, specifically the tert-butoxy group, can influence the molecule's conformation and reactivity, which can be exploited to achieve high levels of stereocontrol in subsequent transformations.

Design and Synthesis of Novel Chemical Entities with Tailored Properties

The design and synthesis of new chemical entities with specific, predetermined properties is a major focus of modern chemical research. nih.govresearchgate.net The structural and functional elements of this compound can be systematically modified to create a library of novel compounds with diverse applications.

The enone functionality can be used as a handle for polymerization or for conjugation to other molecules of interest. The tert-butoxy group, with its bulky and lipophilic nature, can be used to tune the solubility and steric properties of the resulting materials. For example, polymers derived from this octenone building block could exhibit unique thermal or mechanical properties.

Structural Feature Potential Application in Materials Science
Enone (α,β-unsaturated ketone)Monomer for polymerization, site for cross-linking, Michael acceptor for surface modification
tert-Butoxy GroupIntroduces lipophilicity, enhances solubility in nonpolar solvents, provides steric bulk
Methyl Group at C6Potential for introducing chirality, influencing polymer tacticity

Development of Chiral Auxiliaries and Ligands Derived from Octenone Structures

Asymmetric synthesis, the selective synthesis of a specific enantiomer of a chiral compound, is of paramount importance in the pharmaceutical and fine chemical industries. wikipedia.org This is often achieved through the use of chiral auxiliaries or chiral ligands. wikipedia.orgresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org If the methyl group at the 6-position of this compound is introduced stereoselectively, the resulting chiral octenone could serve as a chiral building block. Further elaboration of this chiral scaffold could lead to the development of novel chiral auxiliaries. For instance, the ketone could be converted into a chiral oxazolidinone, a well-established class of chiral auxiliaries. blogspot.com

Emerging Research Avenues and Future Perspectives for 8 Tert Butoxy 6 Methyloct 3 En 2 One

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govtandfonline.com The development of sustainable synthetic routes for molecules like 8-tert-Butoxy-6-methyloct-3-en-2-one is a primary focus of contemporary research.

Key research efforts in this area would concentrate on several aspects. One approach involves the use of catalytic methods that are both efficient and environmentally benign. nih.gov For instance, replacing traditional stoichiometric reagents with catalytic amounts of organocatalysts or earth-abundant metal catalysts for key bond-forming reactions, such as the aldol (B89426) condensation that could form the backbone of the target molecule, would significantly improve the atom economy. researchgate.net Another critical area is the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. pnas.org The synthesis could also be redesigned to minimize the use of protecting groups, thereby shortening the synthetic sequence and reducing waste. pnas.org

A comparative analysis of a hypothetical traditional route versus a green chemistry-inspired route highlights the potential benefits.

Table 1: Conceptual Comparison of Synthetic Routes based on Green Chemistry Metrics
MetricHypothetical Traditional RouteHypothetical Green RouteDescription
Atom Economy ~45%>75%Measures the efficiency of a reaction in converting reactants to the desired product.
Solvent Choice Dichloromethane, TolueneWater, Ethanol, or Solvent-freePrioritizes non-toxic, renewable, and low-impact solvents.
Catalyst Stoichiometric Base (e.g., LDA)Organocatalyst (e.g., Proline)Favors catalytic over stoichiometric reagents to minimize waste.
Process Mass Intensity (PMI) ~150<50Ratio of the total mass input (raw materials, solvents) to the mass of the final product.

Exploration of Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. drugdiscoverytrends.comsyrris.com The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, continuous process, often referred to as a "telescoped" synthesis. rsc.org

For a molecule like this compound, a multi-step synthesis could be efficiently performed in a flow setup. researchgate.net For example, the generation of a reactive enolate could occur in a first reactor module with precise temperature control, followed by its immediate reaction with an aldehyde in a second module. acs.org This approach is particularly advantageous for handling unstable intermediates. drugdiscoverytrends.com The continuous process allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and selectivity. syrris.com

The following table illustrates a hypothetical optimization of a key synthetic step using a flow chemistry platform.

Table 2: Illustrative Optimization of a Key Aldol Reaction in a Continuous Flow Reactor
ParameterExperiment 1Experiment 2Experiment 3Experiment 4
Temperature (°C) 10252540
Residence Time (min) 551010
Flow Rate (mL/min) 2.02.01.01.0
Yield (%) 65829188
Selectivity (%) 90959896

Investigations into Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry utilize light and electricity, respectively, to drive chemical reactions. These methods provide access to unique reaction pathways, often under mild conditions, by generating highly reactive intermediates like radicals or radical ions. mdpi.comnih.gov The constructive merging of photochemistry and electrochemistry can further expand the scope of possible transformations. researchgate.netrsc.org

In the context of this compound, these techniques could enable novel transformations. The α,β-unsaturated ketone moiety is an excellent chromophore and could participate in various photochemical reactions, such as cycloadditions or isomerizations. Electrochemically, the ketone or the alkene could be selectively reduced. Furthermore, these methods could be employed for C-H functionalization at positions on the molecule that are typically unreactive, allowing for the late-stage introduction of new functional groups. Both photoredox and electrochemical approaches can generate radical intermediates, which can then be intercepted by other reagents to form new bonds in ways not easily achievable through traditional thermal reactions. nih.gov

Research in this area could explore how different parameters influence the outcome of a potential photochemical reaction.

Table 3: Hypothetical Study of a Photochemical Cycloaddition Reaction
ParameterCondition ACondition BCondition CDesired Outcome
Wavelength (nm) 365420420High yield of a specific cycloadduct
Photocatalyst NoneEosin YRose Bengal
Solvent AcetonitrileAcetonitrileMethanol
Product Yield (%) 307585

Advancements in Stereocontrol for Asymmetric Synthesis

The presence of a stereocenter at the 6-position of this compound makes stereocontrol a crucial aspect of its synthesis. Asymmetric synthesis, the selective formation of a single stereoisomer, is of paramount importance in many areas of chemistry. rsc.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by leveraging existing chirality in the substrate. rsc.org

For this target molecule, research would focus on developing highly enantioselective or diastereoselective methods to establish the C6 stereocenter. This could involve an asymmetric conjugate addition to an appropriate precursor, or an asymmetric aldol reaction using a chiral catalyst. chinesechemsoc.org For instance, chiral primary or secondary amine catalysts could be employed to control the stereochemistry of a key C-C bond formation. chinesechemsoc.org Alternatively, asymmetric hydrogenation of a precursor containing a different double bond could set the desired stereocenter with high fidelity using catalysts like chiral Ru-phosphine complexes. nih.gov The development of methods that provide predictable and high levels of stereocontrol is a persistent goal in organic synthesis. nih.gov

A screening of different chiral catalysts could be performed to find the optimal conditions for a stereoselective reaction.

Table 4: Illustrative Screening of Chiral Catalysts for an Asymmetric Reaction Step
EntryChiral CatalystYield (%)Enantiomeric Excess (e.e.) (%)
1(S)-Proline7885
2(R,R)-DACH-derived ligand8592
3(S)-BINAP-Ru Complex9297
4Chiral Phosphoric Acid8895

Integration with Automated Synthesis Platforms and Artificial Intelligence in Chemical Design

The DMTA cycle represents a paradigm shift in chemical research, as conceptualized in the table below.

Table 5: Conceptual Framework of an AI-Driven DMTA Cycle for Analog Development
CycleDesign (AI)Make (Automated)Test (HTS)Analyze (AI)
1 Generate 20 initial analogs based on core structure15/20 successfully synthesized5 analogs show initial activityIdentify key structural motifs correlated with activity
2 Generate 30 new analogs focusing on active motifs27/30 successfully synthesized15 analogs show improved activityRefine predictive model with new data
3 Generate 25 highly optimized analogs24/25 successfully synthesized10 analogs show high potencyIdentify lead candidate for further study

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-tert-Butoxy-6-methyloct-3-en-2-one in a laboratory setting?

  • Methodological Answer : A practical approach involves multi-step organic synthesis, leveraging tert-butyl-protecting groups and enone formation. For example, tert-butyldiphenylchlorosilane can be used to protect hydroxyl intermediates under anhydrous conditions (e.g., CH₂Cl₂, imidazole, nitrogen atmosphere), followed by oxidation or elimination steps to form the α,β-unsaturated ketone moiety. Column chromatography (silica gel) and spectroscopic validation (NMR, IR) are critical for purification and structural confirmation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies tert-butoxy (δ ~1.2 ppm for C(CH₃)₃) and enone (δ ~6-7 ppm for alkene protons, ~200 ppm for carbonyl carbon) groups.
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis.
    Cross-referencing data with analogous compounds (e.g., tert-butyl-substituted lactones) ensures accuracy .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to incomplete toxicity data, handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid skin contact and inhalation. Store in inert atmospheres (argon/nitrogen) to prevent degradation. Refer to safety protocols for structurally similar tert-butoxy ketones, which may exhibit volatility or reactivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., β-carbon of enone). Compare activation energies for nucleophilic attack (e.g., Grignard reagents) under varying steric environments. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with NMR) .

Q. What strategies resolve contradictions in thermodynamic stability data for tert-butoxy-substituted ketones?

  • Methodological Answer :

  • Controlled Replication : Standardize experimental conditions (solvent, temperature, concentration) to minimize variability.
  • Comparative Analysis : Use differential scanning calorimetry (DSC) to measure enthalpy changes across analogs.
  • Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to reconcile discrepancies in literature data, prioritizing peer-reviewed studies with rigorous methodologies .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate degradation pathways of this compound in environmental matrices?

  • Methodological Answer : Introduce isotopic labels at specific positions (e.g., carbonyl carbon or tert-butyl group). Track degradation via LC-MS/MS in simulated environmental systems (soil/water). Compare fragmentation patterns and half-lives to identify cleavage mechanisms (e.g., hydrolysis vs. microbial action). Statistical tools (e.g., principal component analysis) can isolate key degradation factors .

Q. What methodological frameworks analyze kinetic vs. thermodynamic control in multi-step reactions involving this compound?

  • Methodological Answer :

  • Variable-Temperature Studies : Monitor product ratios via GC-MS at different temperatures to distinguish kinetic (low-T) and thermodynamic (high-T) products.
  • Computational Free-Energy Diagrams : Map reaction pathways using software like Gaussian or ORCA.
  • Eyring Equation : Calculate activation parameters (ΔH‡, ΔS‡) to quantify energy barriers.
    Cross-disciplinary integration of experimental and computational data enhances mechanistic clarity .

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